molecular formula C33H29N3O4 B283116 ethyl 8,9-dimethoxy-3-(2-naphthyl)-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carboxylate

ethyl 8,9-dimethoxy-3-(2-naphthyl)-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carboxylate

Cat. No.: B283116
M. Wt: 531.6 g/mol
InChI Key: RQEWANIUZCQTPO-UHFFFAOYSA-N
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Description

ethyl 8,9-dimethoxy-3-(2-naphthyl)-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carboxylate is a complex organic compound that belongs to the class of pyrrolo[2,1-a]isoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound’s structure features a unique combination of phenylazo, naphthyl, and dimethoxy groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8,9-dimethoxy-3-(2-naphthyl)-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carboxylate typically involves a multi-step process. One common method is the palladium-catalyzed cascade cyclization/carbonylation of indoles with aryl formates. This reaction is carried out under mild conditions and uses a chiral phosphine ligand to achieve high yields and enantioselectivities .

Another approach involves the iron-catalyzed radical cascade cyclization of 2-aryl-N-acryloyl indoles with carbazates. This method also features mild reaction conditions and broad functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the development of greener and more sustainable methods, such as photocatalyzed transformations, can be explored for large-scale production .

Chemical Reactions Analysis

Types of Reactions

ethyl 8,9-dimethoxy-3-(2-naphthyl)-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the azo group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or hydrogen gas for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

ethyl 8,9-dimethoxy-3-(2-naphthyl)-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carboxylate has several scientific research applications:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is used in biological assays to investigate its potential as a therapeutic agent.

    Medicine: The compound’s unique structure and biological activity make it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 8,9-dimethoxy-3-(2-naphthyl)-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological context and require further investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of ethyl 8,9-dimethoxy-3-(2-naphthyl)-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C33H29N3O4

Molecular Weight

531.6 g/mol

IUPAC Name

ethyl 8,9-dimethoxy-3-naphthalen-2-yl-2-phenyldiazenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carboxylate

InChI

InChI=1S/C33H29N3O4/c1-4-40-33(37)29-30(35-34-25-12-6-5-7-13-25)31(24-15-14-21-10-8-9-11-22(21)18-24)36-17-16-23-19-27(38-2)28(39-3)20-26(23)32(29)36/h5-15,18-20H,4,16-17H2,1-3H3

InChI Key

RQEWANIUZCQTPO-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C2C3=CC(=C(C=C3CCN2C(=C1N=NC4=CC=CC=C4)C5=CC6=CC=CC=C6C=C5)OC)OC

Canonical SMILES

CCOC(=O)C1=C2C3=CC(=C(C=C3CCN2C(=C1N=NC4=CC=CC=C4)C5=CC6=CC=CC=C6C=C5)OC)OC

Origin of Product

United States

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